2-ethyl-4-nitro-1H-benzo[d]imidazole
Description
Properties
CAS No. |
101236-92-4 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 |
IUPAC Name |
2-ethyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C9H9N3O2/c1-2-8-10-6-4-3-5-7(12(13)14)9(6)11-8/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
RBMSXLGNJDFTIO-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1)C=CC=C2[N+](=O)[O-] |
Synonyms |
1H-Benzimidazole,2-ethyl-4-nitro-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of benzo[d]imidazole derivatives, including 2-ethyl-4-nitro-1H-benzo[d]imidazole. It has been investigated for its potential as an antibacterial agent against various pathogens. The nitro group at the 4-position is crucial for enhancing the compound's activity against Gram-positive bacteria, making it a candidate for further development as an antibiotic .
Inhibition of Enzymatic Activity
The compound has shown promise as a selective inhibitor of certain enzymes, particularly dCTPase. In a study examining structure-activity relationships, this compound was found to exhibit significant inhibition of dCTPase activity, which is vital for nucleotide metabolism in cells. This property suggests potential applications in cancer therapy by targeting rapidly dividing cells that rely on dCTP for DNA synthesis .
Cancer Therapy
The ability of this compound to inhibit key enzymes involved in nucleotide metabolism positions it as a potential therapeutic agent in oncology. Its selective inhibition of dCTPase could be harnessed to develop novel cancer treatments that specifically target tumor cells while minimizing effects on normal cells .
Antiviral Activity
Emerging research indicates that compounds containing the benzo[d]imidazole scaffold may possess antiviral properties. The structural features of this compound may allow it to interfere with viral replication processes, although further studies are needed to elucidate its efficacy against specific viruses .
Material Science Applications
In addition to its biological applications, this compound has been explored for use in material science:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for incorporation into OLED materials. Its ability to emit light when excited by electrical energy can be harnessed in display technologies .
- Polymer Chemistry : The incorporation of benzo[d]imidazole derivatives into polymer matrices has been investigated to enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced engineering applications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Key Observations :
- However, fused benzimidazole systems may enhance stability and target affinity.
- Fluorophenyl substituents (e.g., in ) enhance metabolic stability via reduced cytochrome P450 interactions .
- Hybrid Molecules : Triazole-thiazole hybrids () exhibit enhanced antibacterial activity, attributed to synergistic interactions with microbial enzymes .
Physicochemical and Pharmacological Properties
Table 3: Comparative Physicochemical Data
Pharmacological Insights :
- Antimicrobial Activity : Triazole-containing derivatives () show superior activity against Gram-positive bacteria (MIC: 2–8 µg/mL) compared to nitroimidazoles .
- Metabolic Stability : Fluorinated analogs () exhibit prolonged half-lives (>4 h in hepatocyte assays) due to resistance to oxidative metabolism .
Q & A
Q. What are the optimized synthetic routes for 2-ethyl-4-nitro-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
The synthesis of benzimidazole derivatives often employs click chemistry for high efficiency. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method, achieving yields up to 98% under optimized conditions. Key parameters include:
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- ¹H/¹³C NMR : Key for confirming regioselectivity and substituent positions. For example, aromatic protons in nitro-substituted derivatives appear as doublets at δ 7.49–7.69 ppm (¹H NMR, DMSO-d₆) .
- LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 320.19 ) and purity .
- X-ray crystallography (via SHELX software): Resolves crystal packing and hydrogen-bonding networks in derivatives .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT studies using B3LYP/6-31G(d,p) or hybrid functionals (e.g., Becke’s exact exchange) model:
- HOMO-LUMO gaps : Correlate with experimental redox potentials (e.g., nitro group reduces HOMO energy by ~1.2 eV) .
- Charge distribution : Nitro groups induce electron deficiency, enhancing electrophilic reactivity (validated via Mulliken charges) .
- Thermochemical accuracy : B3LYP predicts atomization energies with <3 kcal/mol deviation from experimental data .
Q. How do structural modifications (e.g., nitro group position) affect bioactivity in benzimidazole derivatives?
- Antimicrobial activity : Derivatives with para-nitro substituents exhibit lower MIC values (e.g., 15.62 µg/mL against E. coli) due to enhanced membrane permeability .
- EGFR inhibition : Molecular docking (AutoDock Vina) shows nitro groups form hydrogen bonds with Lys745 (ΔG = −9.2 kcal/mol ), critical for kinase inhibition .
- ADMET profiles : Nitro derivatives show moderate hepatotoxicity risk (AMES test) but favorable BBB permeability (Table 6 in ).
Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., reaction yields or binding affinities)?
- Validation strategies :
- Compare DFT-calculated reaction pathways (activation energies) with kinetic data (e.g., Arrhenius plots) .
- Use molecular dynamics (MD) simulations to assess protein-ligand stability in docking studies (RMSD <2 Å over 100 ns) .
- Cross-reference crystallographic data (SHELXL-refined structures) with computed electrostatic potential maps .
- Error sources : Solvent effects in DFT (e.g., PCM vs. SMD models) and crystal lattice distortions in XRD .
Methodological Recommendations
- Synthetic optimization : Prioritize CuAAC for scalability and use TLC (silica gel G) to monitor reaction progress .
- Computational workflows : Combine Gaussian (DFT), GROMACS (MD), and PyMOL (visualization) for multi-scale modeling .
- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
